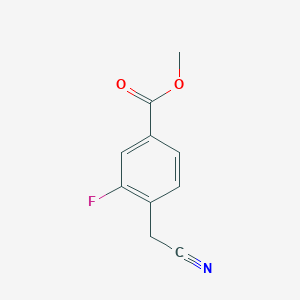

Methyl 4-(cyanomethyl)-3-fluorobenzoate

Description

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

methyl 4-(cyanomethyl)-3-fluorobenzoate |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8/h2-3,6H,4H2,1H3 |

InChI Key |

BIXNKWIMYONERQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CC#N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl 4-cyano-3-fluorobenzoate

- Structure: Direct cyano (-CN) group at the 4-position and fluorine at the 3-position.

- Key Differences: The absence of a methylene spacer between the cyano group and the aromatic ring results in stronger electron-withdrawing effects compared to the cyanomethyl substituent in the target compound.

- Synthesis : Typically prepared via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

- Applications : Used in agrochemicals and as a precursor for fluorescent dyes due to its planar structure .

Methyl 3-cyano-4-fluorobenzoate (CAS 676602-31-6)

- Structure: Cyano group at the 3-position and fluorine at the 4-position (positional isomer of the target compound).

- Relevance : Demonstrates how positional isomerism impacts physicochemical properties, such as melting points and solubility .

Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate (GLPBIO, CAS 1314772-98-9)

- Structure: A cyanocyclopropyl group at the 4-position instead of cyanomethyl.

- Key Differences: The cyclopropyl ring introduces steric bulk and rigidity, which may enhance binding specificity in biological targets compared to the flexible cyanomethyl group.

- Molecular Weight : 219.21 g/mol, slightly lower than the target compound due to the compact cyclopropyl substituent .

Preparation Methods

Synthesis Pathway

-

Starting Material : Methyl 3-fluoro-4-methylbenzoate.

-

Bromination :

-

Cyanation :

Key Data

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Bromination | NBS, AIBN | Dichloroethane | 75°C | 3 hrs | 92% |

| Cyanation | NaCN, DMSO/H2O | DMSO/H2O | 95°C | 4 hrs | 87% |

Advantages : High yields, scalability.

Challenges : Handling hazardous cyanide sources; regioselective bromination requires strict temperature control.

Chlorination-Cyanation Route

Synthesis Pathway

-

Starting Material : Methyl 3-fluoro-4-methylbenzoate.

-

Chlorination :

-

Cyanation :

Key Data

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Chlorination | SOCl2 | Acetonitrile | 55°C | 7 hrs | 89% |

| Cyanation | NaCN, TBAB | Methanol | 65°C | 12 hrs | 82% |

Advantages : Avoids bromine handling; cost-effective.

Challenges : Lower yields compared to bromination; chlorinated byproducts may form.

Formylation-Cyanation Route

Synthesis Pathway

-

Starting Material : Methyl 3-fluoro-4-methylbenzoate.

-

Formylation :

-

Cyanation :

Key Data

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Formylation | Paraformaldehyde, MgCl2 | DCM | 60°C | 12 hrs | 65% |

| Cyanation | NH2OH·HCl, HCOOH | Formic acid | 110°C | 7 hrs | 63% |

Advantages : Avoids halogenation; suitable for acid-sensitive substrates.

Challenges : Moderate yields; multi-step purification required.

Diazotization-Cyanation Route

Synthesis Pathway

Key Data

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Diazotization | NaNO2, HCl | H2O | 0°C | 1 hr | N/A |

| Cyanation | CuCN | DMF | 120°C | 4 hrs | 50% |

Direct Esterification-Cyanation Route

Synthesis Pathway

Key Data

Advantages : Simplicity; high yields.

Challenges : Requires pre-synthesized carboxylic acid precursor.

Comparative Analysis of Methods

| Method | Yield Range | Cost | Scalability | Safety Concerns |

|---|---|---|---|---|

| Bromination-Cyanation | 83–93% | $$ | High | Cyanide toxicity |

| Chlorination-Cyanation | 78–85% | $ | Moderate | Chlorine gas handling |

| Formylation-Cyanation | 60–68% | $$ | Low | Multi-step purification |

| Diazotization-Cyanation | 45–55% | $$$ | Low | CuCN toxicity |

| Direct Esterification | 88–92% | $ | High | Precursor dependency |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-(cyanomethyl)-3-fluorobenzoate, and what methodological considerations are critical for optimizing yield?

- Answer : A key intermediate is methyl 4-(bromomethyl)-3-fluorobenzoate , synthesized via bromination of the methyl group in methyl 3-fluoro-4-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation . Substitution of the bromine atom with a cyanomethyl group can be achieved using a nucleophilic cyanide source (e.g., NaCN or KCN) in polar aprotic solvents like DMF. Reaction conditions (temperature, stoichiometry, and exclusion of moisture) must be tightly controlled to minimize side reactions (e.g., hydrolysis of the nitrile group). Purification typically involves column chromatography or recrystallization, with yields reported between 60–80% depending on the cyanide source .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Answer :

- ¹H NMR : A singlet at ~3.90 ppm corresponds to the methyl ester group (CH₃O). The cyanomethyl group (–CH₂CN) appears as a singlet at ~4.20 ppm (integration for 2H). Fluorine-induced splitting in aromatic protons (e.g., doublets or triplets between 7.2–8.0 ppm) confirms substitution patterns .

- IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile (C≡N) group. Ester carbonyl (C=O) appears at ~1720 cm⁻¹.

- Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm molecular formula .

Advanced Research Questions

Q. What challenges arise in the regioselective functionalization of this compound, and how can computational modeling guide reaction design?

- Answer : The electron-withdrawing fluorine and nitrile groups create competing electronic effects, complicating regioselective electrophilic substitution. Density functional theory (DFT) calculations can predict reactive sites by analyzing Fukui indices or electrostatic potential maps. For example, the para-position to the fluorine atom may exhibit higher electrophilicity. Experimental validation via directed ortho-metalation (using LiTMP) or Pd-catalyzed C–H activation can test computational predictions .

Q. How does the steric and electronic profile of this compound influence its utility in multi-step synthesis (e.g., as a building block for enzyme inhibitors)?

- Answer : The nitrile group serves as a versatile handle for further transformations (e.g., reduction to amines or conversion to tetrazoles). In solid-phase synthesis, fluorinated aromatics are used to enhance metabolic stability and binding affinity in enzyme inhibitors (e.g., histone deacetylase or cyclooxygenase inhibitors). The methyl ester allows for late-stage hydrolysis to carboxylic acids, enabling modular design .

Q. What analytical strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during cyanomethylation)?

- Answer : Byproducts often arise from competing pathways (e.g., hydrolysis of nitrile to amide under acidic conditions). High-performance liquid chromatography (HPLC) with UV/vis detection can identify impurities. Kinetic studies (monitoring via ¹⁹F NMR) and reaction quenching at intervals help pinpoint side-reaction mechanisms. Adjusting solvent polarity (e.g., switching from DMF to acetonitrile) or using phase-transfer catalysts may suppress undesired pathways .

Methodological Notes

- Synthesis Optimization : Use anhydrous conditions and degassed solvents to prevent radical quenching during bromination .

- Analytical Pitfalls : Fluorine coupling in NMR may obscure splitting patterns; use ¹H-¹³C HSQC for unambiguous assignment.

- Computational Tools : Gaussian or ORCA software for DFT studies; compare with crystallographic data (if available) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.